

An In-depth Technical Guide to 4-Methyl-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-3-sulfamoylbenzoic acid

Cat. No.: B1361579

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural, physicochemical, and potential biological properties of **4-Methyl-3-sulfamoylbenzoic acid**. While this compound is a valuable building block in medicinal chemistry, detailed experimental data is not extensively available in the public domain. This document collates the existing information, including predicted and experimental data for the target molecule and its close analogs. It also presents a generalized synthesis protocol and discusses potential biological activities based on the broader class of sulfamoylbenzoic acid derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Core Structural and Physicochemical Information

4-Methyl-3-sulfamoylbenzoic acid, a derivative of benzoic acid, is characterized by the presence of both a methyl and a sulfamoyl group attached to the benzene ring. These functional groups are anticipated to influence its chemical reactivity, solubility, and biological interactions.

Identifiers and General Properties

Property	Value	Source
IUPAC Name	4-Methyl-3-sulfamoylbenzoic acid	N/A
CAS Number	20532-05-2	[1]
Chemical Formula	C ₈ H ₉ NO ₄ S	[1]
Molecular Weight	215.23 g/mol	[1]
Appearance	White to off-white solid	[1]

Physicochemical Data

The following table summarizes the available experimental and predicted physicochemical properties of **4-Methyl-3-sulfamoylbenzoic acid**. It is important to note the distinction between predicted and experimentally determined values.

Property	Value	Type
Melting Point	267-269 °C	Experimental
Boiling Point	487.0 ± 55.0 °C	Predicted
pKa	3.84 ± 0.10	Predicted
Density	1.462 ± 0.06 g/cm ³	Predicted

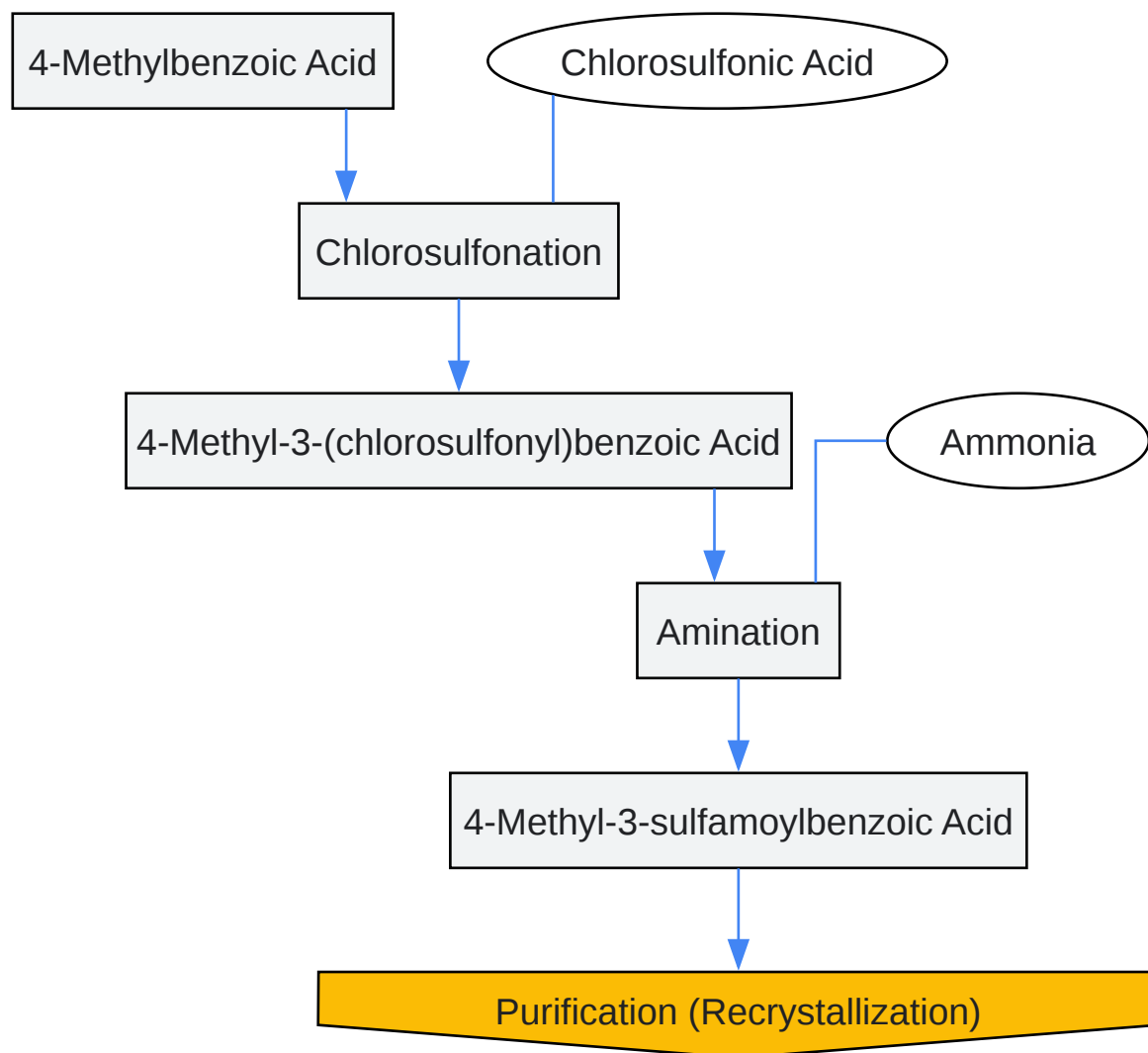
Note: Experimental data for boiling point and water solubility are not readily available in public literature.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **4-Methyl-3-sulfamoylbenzoic acid** is not explicitly documented, a general and robust method can be inferred from the synthesis of analogous sulfamoylbenzoic acid derivatives. The most prevalent route involves the chlorosulfonation of a substituted benzoic acid followed by amination.[1][2]

General Synthetic Workflow

The logical workflow for the synthesis of **4-Methyl-3-sulfamoylbenzoic acid** would typically start from 4-methylbenzoic acid (p-toluic acid).



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Caption: Generalized synthetic workflow for **4-Methyl-3-sulfamoylbenzoic acid**.

Experimental Protocol (Generalized)

This protocol is a representative method based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

Materials:

- 4-Methylbenzoic acid
- Chlorosulfonic acid
- Concentrated aqueous ammonia
- Hydrochloric acid (for acidification)
- Ice
- Suitable organic solvent for recrystallization (e.g., water, ethanol)

Procedure:

- Chlorosulfonation: In a fume hood, to a stirred, cooled (0-5 °C) flask containing an excess of chlorosulfonic acid, slowly add 4-methylbenzoic acid in portions. The reaction is highly exothermic and releases HCl gas.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., 70-80 °C) for several hours to ensure complete reaction.
- The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride intermediate, 4-methyl-3-(chlorosulfonyl)benzoic acid.
- The crude sulfonyl chloride is collected by filtration, washed with cold water, and dried.
- Amination: The dried 4-methyl-3-(chlorosulfonyl)benzoic acid is then added portion-wise to a stirred, cooled (0-10 °C) solution of concentrated aqueous ammonia.
- The mixture is stirred for several hours, allowing it to slowly warm to room temperature.
- The resulting solution is then acidified with hydrochloric acid to precipitate the crude **4-Methyl-3-sulfamoylbenzoic acid**.
- Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) to yield the final product as a white to off-white solid.^[1]

Spectroscopic Data (Predicted and Comparative)

Direct experimental spectroscopic data (NMR, IR, MS) for **4-Methyl-3-sulfamoylbenzoic acid** is not readily available. The following information is based on predictions and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons, the carboxylic acid proton, and the sulfamoyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern.
- ^{13}C NMR: The carbon NMR spectrum would show signals for the methyl carbon, the carboxylic carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing sulfamoyl and carboxylic acid groups and the electron-donating methyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule:

- O-H stretch (Carboxylic Acid): A broad band in the region of $3300\text{--}2500\text{ cm}^{-1}$.
- N-H stretch (Sulfonamide): Two bands around 3350 and 3250 cm^{-1} .
- C=O stretch (Carboxylic Acid): A strong absorption band around $1700\text{--}1680\text{ cm}^{-1}$.
- S=O stretch (Sulfonamide): Asymmetric and symmetric stretching bands around $1350\text{--}1300\text{ cm}^{-1}$ and $1160\text{--}1140\text{ cm}^{-1}$, respectively.
- Aromatic C-H and C=C stretches: Characteristic absorptions in their respective regions.

Mass Spectrometry (MS)

The mass spectrum of **4-Methyl-3-sulfamoylbenzoic acid** (MW: 215.23) would show a molecular ion peak. Predicted mass spectrometry data suggests a $[\text{M}+\text{H}]^+$ adduct at m/z

216.03250 and a $[M-H]^-$ adduct at m/z 214.01794.[3] Fragmentation patterns would likely involve the loss of the sulfamoyl group (SO_2NH_2), the carboxylic acid group ($COOH$), and other characteristic cleavages.

Biological Activity and Signaling Pathways (Inferred)

While there is a lack of direct studies on the biological activity of **4-Methyl-3-sulfamoylbenzoic acid**, the sulfamoylbenzoic acid scaffold is a well-established pharmacophore in medicinal chemistry.[1][2] Derivatives have been investigated for a range of biological activities.

Potential as Enzyme Inhibitors

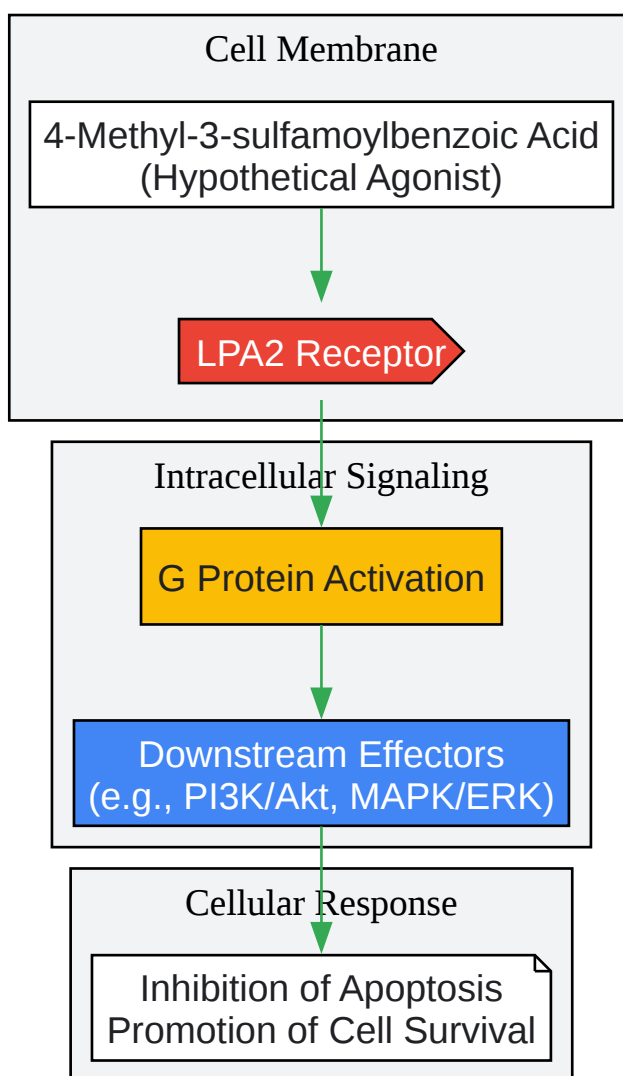
Sulfonamide-containing compounds are known to be potent inhibitors of various enzymes. For instance, certain sulfamoylbenzamide derivatives have been identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in physiological and pathological processes like thrombosis, diabetes, and inflammation.[2]

Potential as Receptor Modulators

Analogues of sulfamoylbenzoic acid have been synthesized and identified as specific agonists of the lysophosphatidic acid (LPA) receptor 2 (LPA_2), which plays a role in protecting cells from apoptosis.[4] This suggests that **4-Methyl-3-sulfamoylbenzoic acid** could potentially interact with G protein-coupled receptors.

Hypothetical Signaling Pathway Involvement

Based on the activity of related compounds as LPA_2 receptor agonists, a hypothetical signaling pathway can be proposed. Activation of the LPA_2 receptor can lead to the activation of downstream signaling cascades that promote cell survival and proliferation.



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Caption: Hypothetical signaling pathway for **4-Methyl-3-sulfamoylbenzoic acid**.

Disclaimer: This pathway is speculative and based on the activities of related sulfamoylbenzoic acid analogs. Further research is required to validate any biological activity of **4-Methyl-3-sulfamoylbenzoic acid**.

Conclusion

4-Methyl-3-sulfamoylbenzoic acid is a compound with significant potential for applications in medicinal chemistry and drug development. This technical guide has summarized the currently available structural and physicochemical information. While there are gaps in the experimental

data, particularly concerning its biological activity and detailed reaction protocols, the provided information serves as a valuable starting point for future research. Further investigation into its synthesis, spectroscopic characterization, and biological evaluation is warranted to fully elucidate its properties and potential therapeutic applications.

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